4-[(1-Acetylpiperidin-4-yl)methyl]benzoic acid
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Overview
Description
4-[(1-Acetylpiperidin-4-yl)methyl]benzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzoic acid moiety attached to a piperidine ring, which is further substituted with an acetyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Acetylpiperidin-4-yl)methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by its functionalization with an acetyl group. The benzoic acid moiety is then introduced through a series of reactions, including alkylation and esterification. The final product is obtained after hydrolysis and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Acetylpiperidin-4-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(1-Acetylpiperidin-4-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of analgesics and anti-inflammatory agents.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-Acetylpiperidin-4-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and acetyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-acetylpiperidin-4-yl)benzoate: This compound shares a similar structure but differs in the ester functional group.
4-(1-Acetylpiperidin-4-yl)benzoic acid methyl ester: Another closely related compound with slight variations in functional groups.
Uniqueness
4-[(1-Acetylpiperidin-4-yl)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NO3 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[(1-acetylpiperidin-4-yl)methyl]benzoic acid |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-8-6-13(7-9-16)10-12-2-4-14(5-3-12)15(18)19/h2-5,13H,6-10H2,1H3,(H,18,19) |
InChI Key |
UHPGNDBCUDGMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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